
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester moiety makes it a versatile reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester typically involves the following steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring is synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
- For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
-
Tritylation:
- The trityl group is introduced by reacting the pyrazole with trityl chloride in the presence of a base such as pyridine or triethylamine. This step protects the nitrogen atom in the pyrazole ring.
-
Boronic Acid Pinacol Ester Formation:
- The final step involves the formation of the boronic acid pinacol ester. This is achieved by reacting the tritylated pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
-
Suzuki-Miyaura Coupling:
- This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid pinacol ester with an aryl halide in the presence of a palladium catalyst and a base.
-
Oxidation and Reduction:
- The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester. Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
-
Substitution Reactions:
- The trityl group can be removed under acidic conditions, allowing for further functionalization of the pyrazole ring.
Common Reagents and Conditions:
-
Palladium Catalysts:
- Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura couplings.
-
Bases:
- Bases like potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.
Major Products:
- The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions:
Biology and Medicine:
Drug Development:
Industry:
Materials Science:
Mecanismo De Acción
The mechanism of action for 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
-
Oxidative Addition:
- The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.
-
Transmetalation:
- The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.
-
Reductive Elimination:
- The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.
Comparación Con Compuestos Similares
-
Phenylboronic Acid Pinacol Ester:
- Similar in structure but lacks the pyrazole ring, making it less versatile in certain synthetic applications.
-
3,5-Dimethyl-1H-pyrazole-4-boronic Acid:
- Similar but without the trityl protection, making it more reactive and less stable under certain conditions.
Uniqueness:
- The presence of both the trityl group and the boronic acid pinacol ester moiety makes 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester uniquely suited for specific cross-coupling reactions, offering both stability and reactivity.
This compound’s versatility and stability make it a valuable reagent in both academic research and industrial applications.
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BN2O2/c1-22-27(31-34-28(3,4)29(5,6)35-31)23(2)33(32-22)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJCSNCJUEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)

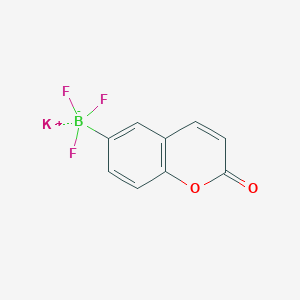
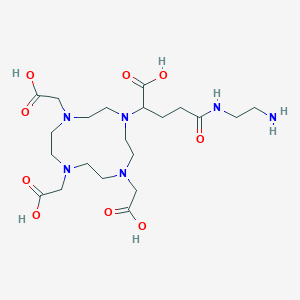


![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

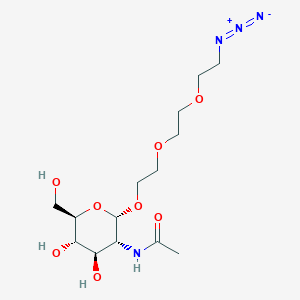
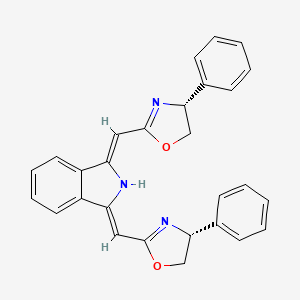
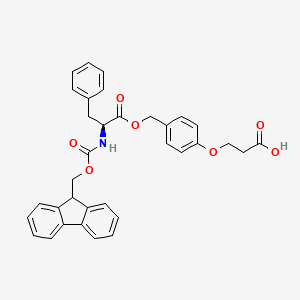
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
